3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multi-step organic reactionsThe furan and thiophene rings are then incorporated through cross-coupling reactions, such as Suzuki-Miyaura coupling . The final step involves the addition of the hydroxyethyl group under controlled conditions to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while substitution of the chloro group with an amine may result in an amino derivative.
Scientific Research Applications
3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro and fluoro substituents can enhance binding affinity and specificity. The furan and thiophene rings may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the sulfonamide and heterocyclic rings.
2-chloro-4-fluoro-5-nitrobenzoyl chloride: Contains similar halogen substituents but differs in the functional groups and overall structure.
Fluorinated thiophenes: Similar in having the thiophene ring with fluorine substituents but differ in other functional groups.
Uniqueness
3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-11-8-10(3-4-12(11)18)25(21,22)19-9-13(20)15-5-6-16(24-15)14-2-1-7-23-14/h1-8,13,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWJUULUNLVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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